Isopropyl Phenyl Phosphate-d7
Description
Properties
Molecular Formula |
C₉H₆D₇O₄P |
|---|---|
Molecular Weight |
223.21 |
Synonyms |
Mono(1-methylethyl) Phosphoric Acid Monophenyl Ester-d7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between IPP-d7 and related organophosphate compounds:
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Applications | Analytical Utility |
|---|---|---|---|---|---|
| Isopropyl Phenyl Phosphate-d7 | C₉D₇H₆O₄P | 223.21 | N/A | Isotopic internal standard for LC-MS/MS | Quantification of OPFRs in environmental samples |
| Isopropyl Diphenyl Phosphate | C₁₅H₁₇O₄P | 292.27 | 60763-39-5 | Flame retardant, plasticizer | Target analyte in environmental monitoring |
| Dibutyl Phenyl Phosphate | C₁₄H₂₃O₄P | 286.30 | 2528-36-1 | Plasticizer, hydraulic fluids | Analyzed via GC-MS or HPLC-UV |
| Triphenyl Phosphate | C₁₈H₁₅O₄P | 326.29 | 115-86-6 | Flame retardant, lubricant additive | Common reference in OPFR studies |
Structural and Functional Insights
Deuterated vs. Non-Deuterated Forms IPP-d7 exhibits nearly identical chemical reactivity to its non-deuterated form but differs in physical properties such as boiling point and density due to isotopic substitution. For example, deuterated compounds generally have slightly higher boiling points . In mass spectrometry, IPP-d7’s molecular ion peaks (e.g., m/z 223) are distinct from non-deuterated IPP (m/z ~216), enabling accurate quantification in complex matrices .
Substituent Effects on Stability and Reactivity
- Alkyl vs. Aryl Groups : IPP-d7 contains one phenyl and one isopropyl group, whereas Triphenyl Phosphate (TPP) has three phenyl groups. The increased aryl content in TPP enhances thermal stability but reduces solubility in polar solvents compared to alkyl-substituted phosphates .
- Isomerism : Isopropylphenyl diphenyl phosphate (IPPP, CAS 64532-94-1) exists as mixed isomers, which can complicate chromatographic separation. IPP-d7’s defined structure simplifies analytical workflows .
Analytical Method Compatibility IPP-d7 is optimized for LC-MS/MS due to its low volatility, whereas non-deuterated analogs like IDPP are often analyzed via GC-MS after derivatization . Methods for phenyl-containing phosphates (e.g., spectrophotometry, as in ) are less applicable to IPP-d7 due to deuterium’s negligible impact on UV-Vis absorption .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Isopropyl Phenyl Phosphate-d7?
- Methodological Answer : Synthesis typically involves free-radical copolymerization with styrene (ST) using 0.12 mol/L azobis(cyclohexanenitrile) (ABCN) as an initiator in toluene at 70°C. Monomer concentrations are maintained at 2.44 mol/L, and reaction conversions are kept between 10–20% to minimize composition drift. Post-synthesis, purification via solvent removal and column chromatography ensures product integrity .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Infrared (IR) spectroscopy identifies key functional groups: C≡N stretching (2247–2230 cm⁻¹), C=O stretching (1768–1731 cm⁻¹), and C-H bending (1241–1231 cm⁻¹). Nuclear magnetic resonance (NMR) analysis (¹H and ¹³C) resolves structural details, such as deuterated isopropyl group signals and aromatic proton environments. Cross-referencing with monomer and copolymer spectra confirms successful synthesis .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Mandatory use of personal protective equipment (PPE), including gloves, lab coats, and safety goggles, is required. Reactions should be conducted in fume hoods to avoid inhalation. Waste must be segregated and disposed of via certified chemical waste management services to prevent environmental contamination .
Advanced Research Questions
Q. How do deuteration effects influence spectroscopic analysis of this compound?
- Methodological Answer : Deuterated isopropyl groups (C3D7) eliminate proton signals in ¹H-NMR, simplifying spectral interpretation. Isotopic shifts in ¹³C-NMR and altered vibrational modes in IR (e.g., C-D vs. C-H stretches) provide distinct signatures. These effects necessitate calibration with deuterated standards for accurate assignments .
Q. What mechanistic insights explain the copolymerization behavior of this compound with styrene?
- Methodological Answer : The compound does not undergo homopolymerization due to steric hindrance from the phenyl phosphate group. Instead, it forms alternating copolymers with styrene, driven by radical stabilization differences between monomers. Kinetic studies using ¹H-NMR or mass spectrometry can track monomer consumption rates to validate this mechanism .
Q. How can discrepancies between calculated and experimental elemental composition be resolved?
- Methodological Answer : Discrepancies may arise from incomplete deuteration or impurities. Verify synthesis purity using high-resolution mass spectrometry (HRMS) and elemental analysis (EA). Cross-check with X-ray crystallography or ²H-NMR to confirm isotopic labeling efficiency. Repetition under inert atmospheres (e.g., argon) minimizes side reactions .
Q. How to ensure reproducibility in synthesizing this compound-based copolymers?
- Methodological Answer : Strictly control reaction parameters: solvent dryness (toluene distilled over Na/benzophenone), initiator freshness (ABCN stored at -20°C), and temperature (±1°C). Document monomer-to-initiator ratios precisely. Use gel permeation chromatography (GPC) to monitor molecular weight distributions across batches .
Q. What strategies optimize thermal stability in this compound copolymers?
- Methodological Answer : Incorporate electron-withdrawing substituents (e.g., chlorine) on the phenyl ring to enhance thermal resistance. Thermogravimetric analysis (TGA) under nitrogen identifies decomposition thresholds (typically >250°C). Adjust copolymer stoichiometry to balance rigidity (from styrene) and flame-retardant properties (from phosphate groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
